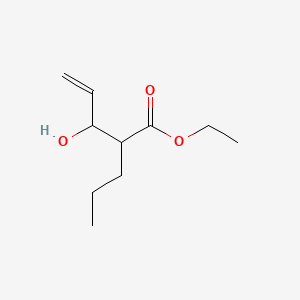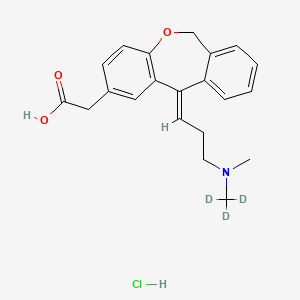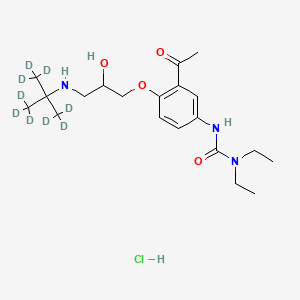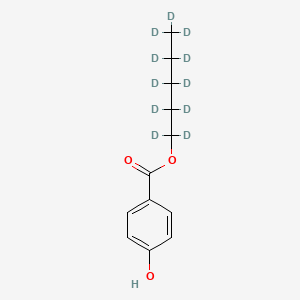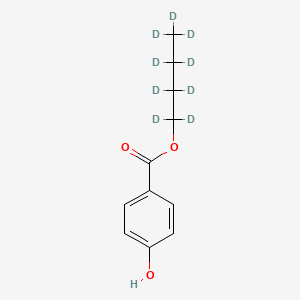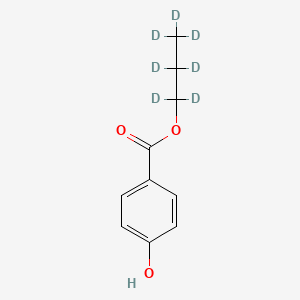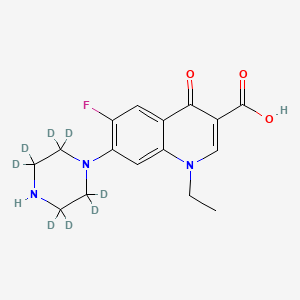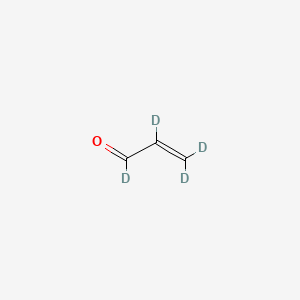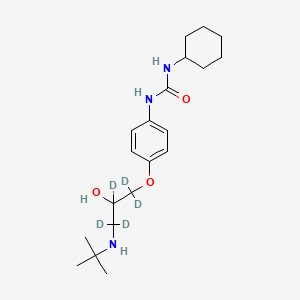
AGN 193109-d7 Ethyl Ester
概要
説明
AGN 193109-d7 Ethyl Ester (AGN19-d7) is a synthetic compound that has recently gained attention in the scientific research community. AGN19-d7 has a wide range of potential applications due to its unique structure and properties. This article will provide an overview of AGN19-d7, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
AGN 193109-d7 Ethyl Ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in the synthesis of organic compounds, and as a model compound in studies of the mechanism of action of enzymes. This compound has also been used to study the effects of organic compounds on cell membranes, as well as to study the effects of organic compounds on the structure and function of proteins.
作用機序
The mechanism of action of AGN 193109-d7 Ethyl Ester is not yet fully understood. However, it is believed that the compound binds to specific proteins in the cell membrane, which results in the activation of certain cellular processes. For example, this compound has been shown to activate the transcription factor NF-kB, which is involved in the regulation of inflammation, immunity, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have protective effects against oxidative stress and ultraviolet radiation. This compound has also been shown to reduce the formation of reactive oxygen species, which can cause damage to cells and tissues.
実験室実験の利点と制限
AGN 193109-d7 Ethyl Ester has several advantages for laboratory experiments. First, it is a relatively stable compound with a long shelf life. Second, it is relatively easy to synthesize in the laboratory. Third, it is relatively non-toxic and has low levels of toxicity in humans. Finally, it is relatively inexpensive and can be easily obtained from chemical suppliers.
However, this compound also has some limitations. First, it is not soluble in water, which can limit its use in some experiments. Second, it is not very stable in the presence of light or heat, which can limit its use in some experiments. Finally, its mechanism of action is not yet fully understood, which can limit its use in some experiments.
将来の方向性
The potential future directions for AGN 193109-d7 Ethyl Ester research are numerous. First, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes. Second, further research is needed to better understand the effects of this compound on the structure and function of proteins. Third, further research is needed to explore the potential therapeutic applications of this compound. Fourth, further research is needed to explore the potential use of this compound as an industrial or agricultural chemical. Finally, further research is needed to explore the potential use of this compound as a food additive or dietary supplement.
特性
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-QEKUZJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

